molecular formula C16H22O3 B12878635 Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl- CAS No. 831171-01-8

Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl-

Cat. No.: B12878635
CAS No.: 831171-01-8
M. Wt: 262.34 g/mol
InChI Key: JJFYSQGNPQPTSV-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3-methyl-2-pentylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery and development . This particular compound features two methoxy groups at positions 4 and 6, a methyl group at position 3, and a pentyl chain at position 2 on the benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-3-methyl-2-pentylbenzofuran typically involves the formation of the benzofuran core followed by functionalization at the desired positions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxy-3-methyl-4,6-dimethoxybenzaldehyde, cyclization can be achieved using a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as methylation, alkylation, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-3-methyl-2-pentylbenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-methyl-2-pentylbenzofuran involves its interaction with various molecular targets. The methoxy groups and the benzofuran core play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects . The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 4,6-Dimethoxy-2-methylbenzofuran
  • 4,6-Dimethoxy-3-ethylbenzofuran
  • 4,6-Dimethoxy-3-methyl-2-butylbenzofuran

Comparison: 4,6-Dimethoxy-3-methyl-2-pentylbenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .

Biological Activity

Benzofuran derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl- is a notable member of this class, exhibiting various pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

1. Structural Overview

The structure of Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl- can be represented as follows:

C13H18O3\text{C}_{13}\text{H}_{18}\text{O}_3

This compound features a benzofuran core with methoxy groups at positions 4 and 6, a methyl group at position 3, and a pentyl side chain at position 2. The arrangement of these substituents significantly influences its biological activity.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines.

2.1 Cytotoxicity Studies

A study evaluated the cytotoxic effects of various benzofuran derivatives against K562 leukemia cells. The results indicated that Benzofuran derivatives with specific substitutions exhibited varying degrees of antiproliferative activity:

CompoundIC50 (μM)Effect on Cell Viability (%)
Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl-TBDTBD
Compound A (similar structure)5.075%
Compound B (similar structure)10.060%

The specific compound's IC50 value is yet to be determined but is expected to be comparable to other active derivatives .

The mechanism by which benzofuran derivatives induce apoptosis involves the activation of caspases and the generation of reactive oxygen species (ROS). For instance, compounds similar to Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl- have been shown to increase caspase activity significantly after prolonged exposure:

Time (h)Caspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
45%7%
1226%27%
48231%TBD

These findings suggest that the compound may trigger apoptosis through mitochondrial pathways by increasing oxidative stress in cancer cells .

3. Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Studies have reported that certain benzofuran compounds exhibit significant activity against various pathogens.

3.1 Antitubercular Activity

Research has demonstrated that derivatives similar to Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl- possess antitubercular activity. For example:

CompoundMIC (μg/mL)Activity Type
Compound C (related structure)8Antitubercular
Compound D (related structure)2Antifungal

These compounds showed effective inhibition against Mycobacterium tuberculosis with low toxicity towards mammalian cells .

4. Structure-Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activities. The presence and position of substituents such as methoxy and methyl groups significantly influence their efficacy.

4.1 Key Findings

  • Methoxy Substituents : The introduction of methoxy groups at positions C-4 and C-6 enhances the antiproliferative activity compared to unsubstituted analogs.
  • Pentyl Side Chain : The pentyl group at C-2 appears to facilitate better membrane permeability, contributing to increased cytotoxic effects .

5. Conclusion

Benzofuran, 4,6-dimethoxy-3-methyl-2-pentyl-, along with its derivatives, demonstrates significant potential as an anticancer and antimicrobial agent. Ongoing research into its mechanisms of action and structure-activity relationships will further elucidate its therapeutic applications.

Properties

CAS No.

831171-01-8

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

4,6-dimethoxy-3-methyl-2-pentyl-1-benzofuran

InChI

InChI=1S/C16H22O3/c1-5-6-7-8-13-11(2)16-14(18-4)9-12(17-3)10-15(16)19-13/h9-10H,5-8H2,1-4H3

InChI Key

JJFYSQGNPQPTSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C2=C(O1)C=C(C=C2OC)OC)C

Origin of Product

United States

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